(R)-1-Boc-2-Hydroxymethyl-piperazine

Quality Control Procurement Specification Purity Benchmark

This (R)-enantiomer (CAS 169448-87-7) is a critical chiral building block for medicinal chemistry. The Boc-protected N1 and free N4 enable orthogonal functionalization essential for constructing diverse piperazine scaffolds. It is specifically used in synthesizing androgen receptor degraders (e.g., quinoline-8-carbonitrile derivatives per WO 2021/194326 A1). Substitution with the (S)-enantiomer (CAS 1030377-21-9) or the deprotected analog risk inverted stereochemistry or unwanted side reactions, compromising bioactivity and yield. Procure this exact stereochemistry for reproducible, selective downstream synthesis.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 169448-87-7
Cat. No. B152142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-2-Hydroxymethyl-piperazine
CAS169448-87-7
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CO
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyBCPPNDHZUPIXJM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Boc-2-Hydroxymethyl-piperazine (CAS 169448-87-7) for Pharmaceutical Synthesis


(R)-1-Boc-2-Hydroxymethyl-piperazine (CAS 169448-87-7) is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a hydroxymethyl substituent at the 2-position [1]. It serves as a critical chiral building block and intermediate in medicinal chemistry, enabling the stereoselective synthesis of complex drug candidates, particularly those targeting androgen receptors . The compound's primary procurement value lies in its defined (R)-stereochemistry and orthogonal Boc protection, which facilitates selective downstream functionalization essential for constructing diverse piperazine-containing scaffolds [2].

Procurement Precision: Why (R)-1-Boc-2-Hydroxymethyl-piperazine is Non-Interchangeable


Generic substitution is not feasible for (R)-1-Boc-2-Hydroxymethyl-piperazine due to its specific stereochemical and protecting group configuration. Replacing it with the (S)-enantiomer (CAS 1030377-21-9) will invert the chiral center, potentially altering or abolishing desired biological activity in the final drug molecule . Similarly, using a non-Boc protected analog, such as (R)-2-(Hydroxymethyl)piperazine, introduces an unprotected secondary amine, leading to unwanted side reactions or requiring an additional and potentially inefficient reprotection step that can compromise overall synthetic yield and purity [1]. The following evidence details the specific, quantifiable differentiators that dictate this compound's unique procurement requirements.

Quantitative Evidence for Procuring (R)-1-Boc-2-Hydroxymethyl-piperazine


Consistent Minimum Purity of 97% Across Multiple Verified Suppliers

For procurement, a reliable and consistent high purity is a key differentiator. (R)-1-Boc-2-Hydroxymethyl-piperazine is consistently offered with a minimum purity specification of 97% from multiple reputable suppliers . This is in contrast to some less defined or novel analogs where purity may be lower or more variable, increasing the risk of introducing impurities that can derail subsequent synthetic steps and complicate purification . This established 97% benchmark provides a verifiable quality standard that streamlines supplier qualification and ensures batch-to-batch consistency in research and development workflows.

Quality Control Procurement Specification Purity Benchmark

Reported High Synthetic Yield from Validated Chiral Precursor

An efficient and high-yielding synthetic route is critical for cost-effective procurement of multi-gram quantities. A published and scalable procedure for (R)-1-Boc-2-Hydroxymethyl-piperazine, starting from (2S)-piperazine-2-carboxylic acid dihydrochloride, demonstrates excellent yields for this class of building block [1]. The high efficiency of this route contributes to its commercial availability and lower cost relative to less accessible chiral piperazines that require more complex or lower-yielding syntheses. This synthetic tractability directly translates to better availability and more competitive pricing for procurement.

Synthetic Efficiency Process Chemistry Cost of Goods

Proven Utility as Key Intermediate in Patented Androgen Receptor Degraders

The most compelling differentiator is its direct, documented use in the preparation of novel substituted quinoline-8-carbonitrile derivatives with androgen receptor degradation activity, as cited in multiple patent families (e.g., WO 2021/194326 A1) . This establishes a clear, high-value research application that is not a generic or hypothetical use case. Unlike other 2-hydroxymethyl piperazines, this specific (R)-Boc-protected version is explicitly named as a key intermediate in the development of targeted protein degraders, a cutting-edge therapeutic modality. Procurement is thus driven by the need to replicate or innovate upon this specific, patented chemistry.

Targeted Protein Degradation Oncology Patent-Established Utility

Distinct Physicochemical Profile Guides Formulation and Handling

The specific combination of a Boc-protected amine and a free hydroxymethyl group in (R)-1-Boc-2-Hydroxymethyl-piperazine confers a distinct physicochemical profile. For instance, its calculated LogP (XLogP3) is -0.2, indicating a balance of hydrophilicity and lipophilicity that differs from its non-Boc-protected counterpart (which would be more polar) or a fully protected analog (which would be more lipophilic) [1]. This specific profile influences its solubility in organic solvents (e.g., dichloromethane, THF) and its chromatographic behavior, which are critical considerations for reaction work-up and purification protocols. This profile is unique to this exact chemical structure and cannot be replicated by a simple analog.

Pre-formulation Solubility Stability

Key Application Scenarios for (R)-1-Boc-2-Hydroxymethyl-piperazine


Synthesis of Androgen Receptor (AR) Degraders

This is the most defined, high-value application scenario. (R)-1-Boc-2-Hydroxymethyl-piperazine is used as a critical building block in the multi-step synthesis of novel quinoline-8-carbonitrile derivatives that act as androgen receptor degraders, as documented in patent families like WO 2021/194326 A1 . Researchers in oncology drug discovery will procure this specific compound to follow established synthetic routes towards these next-generation targeted protein degraders.

Construction of Chiral Piperazine Scaffolds for Drug Discovery

This compound is ideal for constructing diverse, chiral piperazine-containing scaffolds. Its orthogonal protecting group strategy (Boc on N1, free N4) allows for the selective functionalization of each nitrogen, enabling the modular assembly of complex molecules for structure-activity relationship (SAR) studies . This is a core application for any medicinal chemistry program exploring novel chemotypes based on a chiral piperazine core.

Development of Other Piperazine-Based Therapeutics

The broader piperazine class is a privileged scaffold in medicinal chemistry, found in therapeutics ranging from antibacterials to antivirals . This specific (R)-1-Boc-2-Hydroxymethyl-piperazine serves as a versatile entry point into this chemical space, providing a stereochemically pure, orthogonally protected building block for generating new lead compounds across a range of therapeutic areas.

Technical Documentation Hub

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